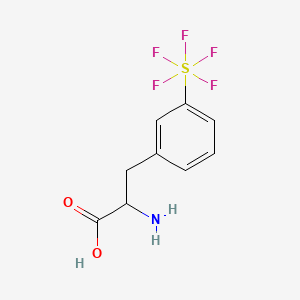

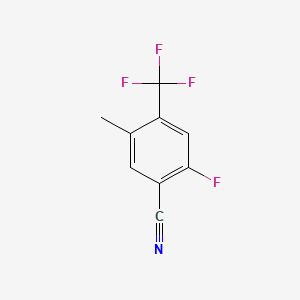

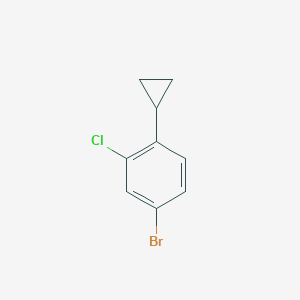

![molecular formula C16H14N2O2 B1401431 4-(イミダゾ[1,2-a]ピリジン-2-イル)安息香酸エチル CAS No. 175153-33-0](/img/structure/B1401431.png)

4-(イミダゾ[1,2-a]ピリジン-2-イル)安息香酸エチル

説明

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, and others .

Synthesis Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton have been summarized .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines involves a fused ring system with nitrogen atoms .

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

科学的研究の応用

光電子デバイス

この化合物は、その発光特性により、光電子デバイスの開発において使用されています。 これらのデバイスには、化合物による発光または光の変調能力を活用した、発光ダイオード(LED)、光検出器、太陽電池などが含まれます .

センサー

4-(イミダゾ[1,2-a]ピリジン-2-イル)安息香酸エチルの発光特性は、センサー技術において価値があります。 化学的または物理的な刺激に応答して光を発することで、様々な物質や環境変化を検出するために使用できます .

抗がん剤

研究者は、この化合物を抗がん剤として使用する可能性を探っています。 その構造は、癌細胞と相互作用することが可能で、特定の種類の癌を標的にする新しい治療法につながる可能性があります .

共焦点顕微鏡と画像処理

共焦点顕微鏡と画像処理では、この化合物の発光特性により、画像のコントラストと解像度が向上します。 これは、生物学的構造をより鮮明に可視化するのに役立つエミッターとして機能します .

アルツハイマー病の治療

4-(イミダゾ[1,2-a]ピリジン-2-イル)安息香酸エチルと構造的に類似したイミダゾ[1,2-a]ピリジン誘導体は、アルツハイマー病に関連する酵素の阻害剤として潜在的な可能性を示しており、治療開発への道を開きます .

抗酸化作用

イミダゾール含有化合物のいくつかの誘導体は、顕著な抗酸化作用を示しており、4-(イミダゾ[1,2-a]ピリジン-2-イル)安息香酸エチルがフリーラジカルを消去し、酸化ストレスから保護する能力について検討する必要があることを示唆しています .

作用機序

Target of Action

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate belongs to the class of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . , cholinesterase, and others.

Mode of Action

For instance, some imidazo[1,2-a]pyridines have shown mTOR inhibitory activity and cholinesterase inhibitory activity . The interaction with these targets leads to changes in cellular processes, such as cell proliferation and neurotransmitter degradation.

Biochemical Pathways

Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect pathways related to cell proliferation (via mtor inhibition ) and neurotransmitter degradation (via cholinesterase inhibition ).

Result of Action

Imidazo[1,2-a]pyridines have been shown to exhibit significant anti-proliferative activity, especially against non-small cell lung cancer . This suggests that Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate may also have potential anti-cancer effects.

将来の方向性

生化学分析

Biochemical Properties

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects . These interactions are primarily mediated through binding to specific active sites on the enzymes and proteins, leading to changes in their conformation and activity.

Cellular Effects

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate involves several key processes. The compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced phosphorylation of downstream targets and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can produce therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant adverse effects . At high doses, Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.

特性

IUPAC Name |

ethyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-8-6-12(7-9-13)14-11-18-10-4-3-5-15(18)17-14/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJJNXCJBZHHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744033 | |

| Record name | Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175153-33-0 | |

| Record name | Ethyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

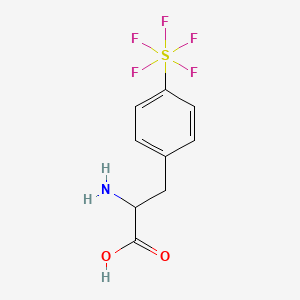

![3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401353.png)

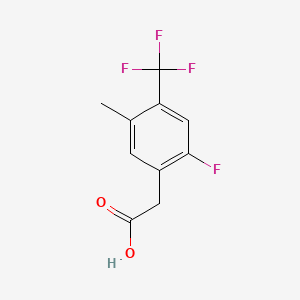

![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)